N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and an amide linkage
Preparation Methods
The synthesis of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 3-chlorophenylamine with a suitable carboxylic acid derivative to form an amide bondThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reagents used.
Scientific Research Applications
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-nitrobenzamide: This compound has a nitro group instead of a thiophene ring, which affects its reactivity and applications.
3-chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]benzamide: This compound has additional chlorine atoms, which can influence its chemical properties and biological activities.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13ClN2O2S |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-5-2-7-15(11-13)20-17(22)12-4-1-6-14(10-12)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23) |
InChI Key |
SDEHVGOTBLOXMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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